molecular formula C8H4Br2ClIO B13426543 2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone

2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone

Cat. No.: B13426543
M. Wt: 438.28 g/mol
InChI Key: GZFFCLNBFURTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenyl ring, along with a bromoethanone group. The unique combination of halogens in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 5-chloro-2-hydroxyacetophenone using cupric bromide in a refluxing chloroform-ethyl acetate mixture . This reaction yields the desired product with a good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone involves its interaction with various molecular targets. The presence of multiple halogens can enhance its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone lies in its specific combination of bromine, chlorine, and iodine atoms. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H4Br2ClIO

Molecular Weight

438.28 g/mol

IUPAC Name

2-bromo-1-(3-bromo-5-chloro-2-iodophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClIO/c9-3-7(13)5-1-4(11)2-6(10)8(5)12/h1-2H,3H2

InChI Key

GZFFCLNBFURTPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)I)Br)Cl

Origin of Product

United States

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